N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a benzo[b]thiophene moiety, a trifluoromethyl group, and a nicotinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the benzo[b]thiophene moiety: This can be achieved through cyclization reactions involving sulfur and aromatic compounds.
Introduction of the propan-2-yl group: This step often involves alkylation reactions using appropriate alkyl halides.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents under controlled conditions.
Coupling with nicotinamide: The final step involves coupling the intermediate with nicotinamide using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in nicotinamide can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in key biological pathways.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(benzo[b]thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-6-methyl nicotinamide
- N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-6-(trifluoromethyl)pyridine
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the presence of both the benzo[b]thiophene and trifluoromethyl groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c1-11(8-13-10-25-15-5-3-2-4-14(13)15)23-17(24)12-6-7-16(22-9-12)18(19,20)21/h2-7,9-11H,8H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCDGAHYWKRYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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